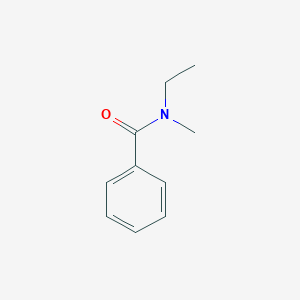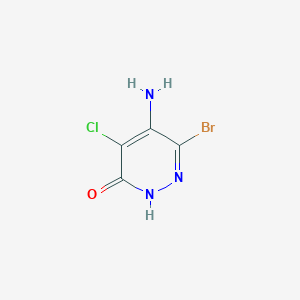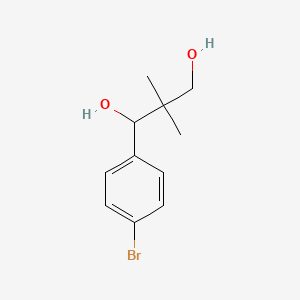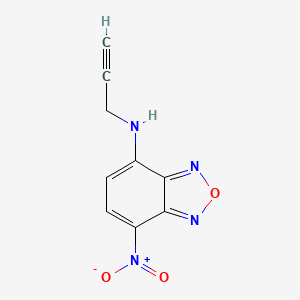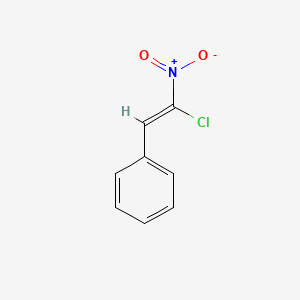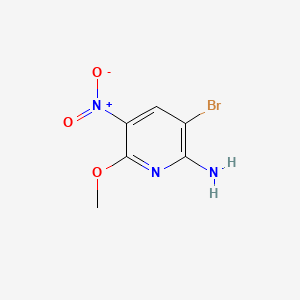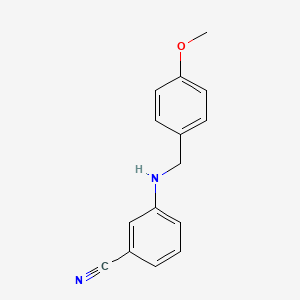
3-(4-Methoxybenzylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzylamino)benzonitrile: is an organic compound with the molecular formula C16H16N2O2 . It is known for its potential therapeutic applications, particularly in cancer treatment, due to its inhibitory effects on specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzylamino)benzonitrile typically involves the reaction of 4-methoxybenzylamine with 3-methoxybenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Methoxybenzylamino)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: The compound has been studied for its biological activity, particularly its inhibitory effects on specific enzymes and receptors. It has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications, especially in cancer treatment. It acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cancer cell proliferation and survival.
Industry: The compound’s applications in industry include its use as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as FGFR1. By binding to this receptor, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacks the methoxybenzylamino group.
4-Methoxybenzonitrile: Contains a methoxy group but lacks the benzylamino moiety.
2-(4-Methoxybenzylamino)benzonitrile: A structural isomer with the methoxybenzylamino group in a different position
Uniqueness: 3-(4-Methoxybenzylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR1 sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-18-15-7-5-12(6-8-15)11-17-14-4-2-3-13(9-14)10-16/h2-9,17H,11H2,1H3 |
InChI Key |
JEHYWISXIRKJEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
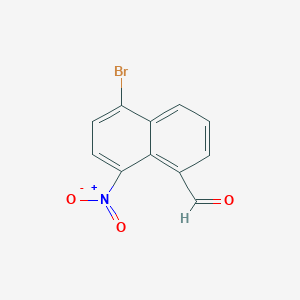
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)

![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
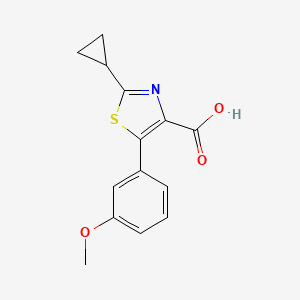
![tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13928786.png)
